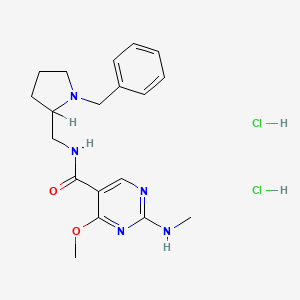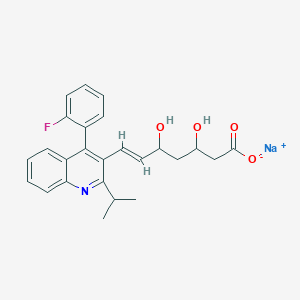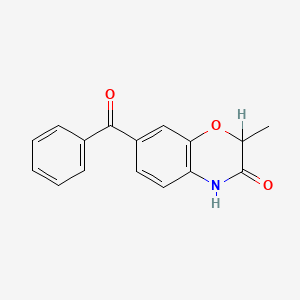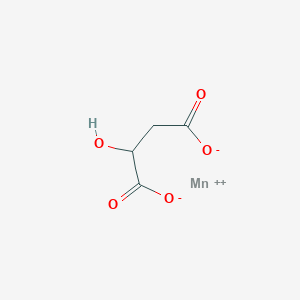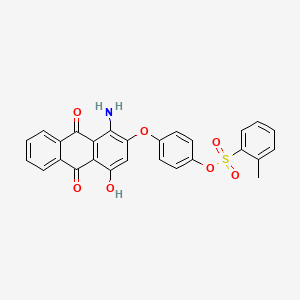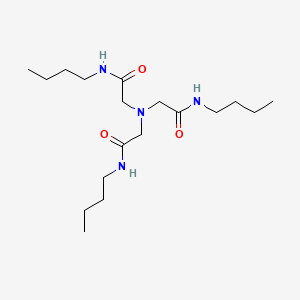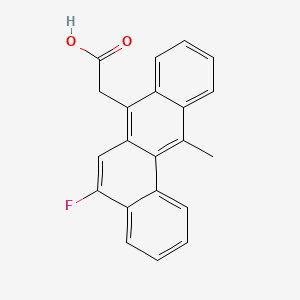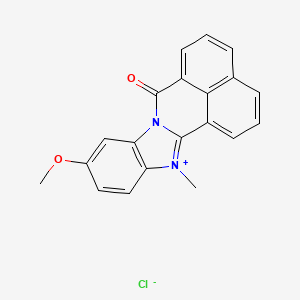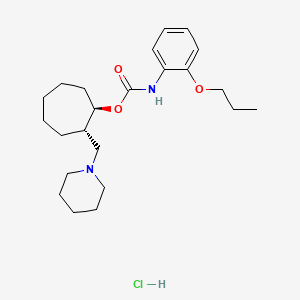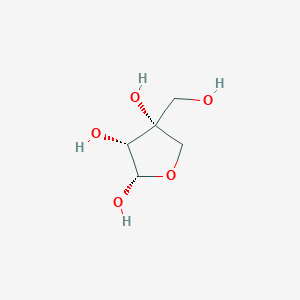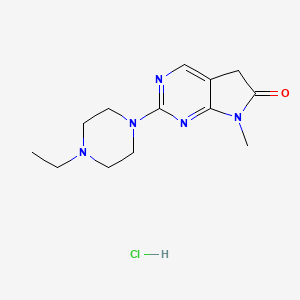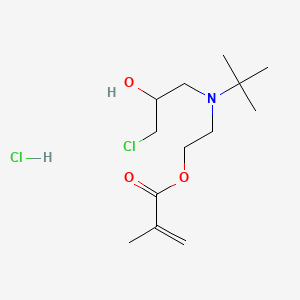
2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is a chemical compound with the molecular formula C13H24ClNO3.HCl and a molecular weight of 314.2 g/mol. This compound is known for its unique structure, which includes a methacrylate group, a tert-butyl group, and a chloro-hydroxypropyl group. It is commonly used in various chemical and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride typically involves the reaction of tert-butylamine with 3-chloro-2-hydroxypropyl methacrylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Polymerization Reactions: The methacrylate group can undergo polymerization to form polymers with specific properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Polymerization Reactions: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Polymerization Reactions: Products include polymers with specific functional properties.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is used in various scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its functional groups.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of specific products. The methacrylate group enables polymerization, while the chloro and hydroxypropyl groups facilitate substitution and oxidation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butylamino)ethyl methacrylate: Similar structure but lacks the chloro-hydroxypropyl group.
(2-Boc-amino)ethyl methacrylate: Contains a Boc-protected amino group instead of the tert-butyl group.
Uniqueness
2-((tert-Butyl)(3-chloro-2-hydroxypropyl)amino)ethyl methacrylate hydrochloride is unique due to its combination of functional groups, which provide a wide range of reactivity and applications.
Eigenschaften
CAS-Nummer |
93892-99-0 |
|---|---|
Molekularformel |
C13H25Cl2NO3 |
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
2-[tert-butyl-(3-chloro-2-hydroxypropyl)amino]ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C13H24ClNO3.ClH/c1-10(2)12(17)18-7-6-15(13(3,4)5)9-11(16)8-14;/h11,16H,1,6-9H2,2-5H3;1H |
InChI-Schlüssel |
KXMLOQBHSBCCHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCN(CC(CCl)O)C(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


